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molecular formula C12H16O3 B8699560 Ethyl 3-ethoxyphenylacetate

Ethyl 3-ethoxyphenylacetate

Cat. No. B8699560
M. Wt: 208.25 g/mol
InChI Key: YCFNRHJSTXLJPQ-UHFFFAOYSA-N
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Patent
US07964724B2

Procedure details

Potassium carbonate (65.3 g, 473 mmol) and iodoethane (25.5 mL, 324 mmol) were added to a stirred solution of 3-hydroxyphenylacetic acid (12.0 g, 79 mmol) in 2-butanone (125 mL). The resulting mixture was heated in an oil bath (80° C.) for 16 h and then allowed to cool. The mixture was concentrated and methylene chloride was added. The organic layer was washed with water, brine, and dried over anhydrous magnesium sulfate. The solids were filtered off, and the filtrate was concentrated to give ethyl 3-ethoxyphenylacetate (12.7 g, 78%) as a clear oil.
Quantity
65.3 g
Type
reactant
Reaction Step One
Quantity
25.5 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].I[CH2:8][CH3:9].[OH:10][C:11]1[CH:12]=[C:13]([CH2:17][C:18]([OH:20])=[O:19])[CH:14]=[CH:15][CH:16]=1.[CH3:21][C:22](=O)CC>>[CH2:21]([O:10][C:11]1[CH:12]=[C:13]([CH2:17][C:18]([O:20][CH2:8][CH3:9])=[O:19])[CH:14]=[CH:15][CH:16]=1)[CH3:22] |f:0.1.2|

Inputs

Step One
Name
Quantity
65.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25.5 mL
Type
reactant
Smiles
ICC
Name
Quantity
12 g
Type
reactant
Smiles
OC=1C=C(C=CC1)CC(=O)O
Name
Quantity
125 mL
Type
reactant
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
methylene chloride was added
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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